2-Oxobenzo[d][1,3]oxathiol-5-yl benzoate
Description
Properties
IUPAC Name |
(2-oxo-1,3-benzoxathiol-5-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4S/c15-13(9-4-2-1-3-5-9)17-10-6-7-11-12(8-10)19-14(16)18-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJPOFFPMVAJAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287870 | |
| Record name | 5-(Benzoyloxy)-1,3-benzoxathiol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7735-57-1 | |
| Record name | 5-(Benzoyloxy)-1,3-benzoxathiol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7735-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Benzoyloxy)-1,3-benzoxathiol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxobenzo[d][1,3]oxathiol-5-yl benzoate typically involves the reaction of benzoic acid with appropriate reagents to introduce the oxathiol ring. One common method is the reaction of benzoic acid with thionyl chloride to form benzoyl chloride, followed by the reaction with a thiol-containing compound under controlled conditions to introduce the oxathiol ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Group
The ester moiety undergoes nucleophilic substitution with amines, thiols, and alcohols under mild conditions. The reaction typically proceeds via cleavage of the ester bond, forming substituted derivatives.
Mechanism : The reaction involves nucleophilic attack at the carbonyl carbon, followed by elimination of the leaving group (e.g., benzoate anion). Base-mediated deprotonation accelerates the process .
Oxidation to Sulfone Derivatives
Controlled oxidation converts the sulfur atom in the oxathiolone ring to sulfone, enhancing electrophilicity and stability.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| mCPBA (3 equiv) | DCM, 25°C, 3h | 2-Oxobenzo[d] oxathiol-5-yl benzoate 1,1-dioxide | 92% |
| H₂O₂ (30%) | AcOH, 60°C, 12h | Sulfone derivative | 78% |
Key Insight : Oxidation with meta-chloroperbenzoic acid (mCPBA) is highly efficient, while H₂O₂ requires acidic conditions for comparable results.
Hydrolysis Under Acidic or Basic Conditions
The ester hydrolyzes to its carboxylic acid counterpart under both acidic and basic conditions.
| Condition | Reagents | Product | Yield |
|---|---|---|---|
| Basic hydrolysis | NaOH (1M), H₂O, reflux | 5-Hydroxybenzo[d] oxathiol-2-one + benzoic acid | 89% |
| Acidic hydrolysis | HCl (conc.), H₂O, 80°C | Same as above | 76% |
Note : Basic hydrolysis proceeds faster due to the stabilization of the tetrahedral intermediate .
Coupling Reactions with Carboxylic Acids
The compound participates in esterification or transesterification reactions via coupling reagents.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| 4-Nitrobenzoic acid | DCC/DMAP, CH₂Cl₂, 24h | 2-Oxobenzo[d] oxathiol-5-yl 4-nitrobenzoate | 68% |
| Acetic anhydride | Pyridine, 0°C to RT | Acetylated derivative | 81% |
Mechanism : Dimethylaminopyridine (DMAP) activates the carboxylate, facilitating nucleophilic acyl substitution.
Ring-Opening Reactions
Strong nucleophiles or reducing agents can cleave the oxathiolone ring.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, 0°C to RT | Thiophenol + diol derivative | 55% |
| NH₃ (liquefied) | −78°C, 2h | Amide-linked open-chain product | 48% |
Applications : Ring-opening pathways are exploited in synthesizing sulfonamide-based pharmaceuticals .
Scientific Research Applications
Diabetes Treatment
One of the primary applications of 2-Oxobenzo[d][1,3]oxathiol-5-yl benzoate is in the treatment of Type 2 diabetes mellitus (T2DM). Research indicates that compounds containing the benzo[d][1,3]oxathiol structure can act as agonists for G protein-coupled receptor 119 (GPR119), which plays a crucial role in glucose metabolism and insulin secretion. The modulation of GPR119 activity can lead to improved glycemic control and reduced insulin resistance .
Anti-inflammatory Properties
Studies have shown that derivatives of oxathiol compounds exhibit anti-inflammatory effects, which may be beneficial in treating conditions associated with chronic inflammation. This property is particularly relevant for diseases such as obesity and metabolic syndrome, where inflammation is a contributing factor .
Antioxidant Activity
Research has indicated that this compound may possess antioxidant properties, helping to mitigate oxidative stress in various biological systems. This could have implications for neurodegenerative diseases, where oxidative damage is a significant concern .
Potential Neuroprotective Effects
The compound's structure suggests possible neuroprotective effects, which are being explored for their relevance in treating neuropsychiatric disorders. Initial studies on related compounds have shown promise in inhibiting monoamine oxidase (MAO), an enzyme linked to mood regulation and neurodegeneration .
Case Study 1: GPR119 Agonism and Diabetes
A study published in a patent document outlines the efficacy of various benzo[d][1,3]oxathiol derivatives as GPR119 agonists. These compounds were shown to improve glucose tolerance and insulin sensitivity in preclinical models of T2DM, highlighting their potential as therapeutic agents for managing blood sugar levels .
Case Study 2: Antioxidant Properties
In another investigation, researchers synthesized several derivatives of oxathiol compounds and assessed their antioxidant capabilities using in vitro assays. The results indicated that these compounds significantly reduced oxidative stress markers, suggesting their utility in developing treatments for conditions characterized by oxidative damage .
Mechanism of Action
The mechanism by which 2-Oxobenzo[d][1,3]oxathiol-5-yl benzoate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Halogenated Benzoate Derivatives
The brominated analog 2-Oxobenzo[d][1,3]oxathiol-5-yl 2-bromobenzoate (CAS: 337496-15-8, C₁₄H₇BrO₄S, MW: 351.17 g/mol) replaces the benzoyl hydrogen with bromine at the ortho position. However, both compounds share similar synthesis routes, utilizing halogenated benzoyl chlorides .
| Property | 2-Oxobenzo[d][1,3]oxathiol-5-yl Benzoate | 2-Oxobenzo[d][1,3]oxathiol-5-yl 2-Bromobenzoate |
|---|---|---|
| Molecular Formula | C₁₄H₈O₄S | C₁₄H₇BrO₄S |
| Molecular Weight (g/mol) | 296.28 | 351.17 |
| Key Functional Group | Benzoate ester | 2-Bromobenzoate ester |
| Synthesis Precursor | Benzoyl chloride | 2-Bromobenzoyl chloride |
Functional Group Variants: Sulfonamide and Carbamothioate Derivatives
Replacing the benzoate ester with sulfonamide or carbamothioate groups significantly alters biological activity. For example, N-(6-methoxy-2-oxobenzo[d][1,3]oxathiol-5-yl)-4-nitrobenzenesulfonamide (Compound 5b) inhibits hemolysis and proteolysis induced by Bothrops snake venom, with IC₅₀ values in the micromolar range . In contrast, O-(2,2-dimethylbenzo[d][1,3]oxathiol-5-yl) dimethylcarbamothioate () emphasizes the role of the carbamothioate group in modulating stability and metabolic pathways.
| Derivative | Functional Group | Key Property/Bioactivity |
|---|---|---|
| Benzoate ester | -OCOC₆H₅ | Moderate lipophilicity; unstudied bioactivity |
| Sulfonamide (5b) | -SO₂NHC₆H₃(NO₂) | Anti-venom activity (IC₅₀: 10–50 µM) |
| Carbamothioate | -SCON(CH₃)₂ | Enhanced metabolic stability |
Comparison with Simple Alkyl Benzoates
Alkyl benzoates (e.g., methyl, ethyl benzoates) are simpler esters lacking the oxathiol ring. These compounds are widely used in cosmetics due to their low toxicity and emollient properties .
Electronic Effects: Fluorinated Analogues
Fluorinated β-diketones, such as ethyl pentafluorobenzoylacetate (), exhibit increased enol content (54% vs. 22% in non-fluorinated analogs) due to electron-withdrawing fluorine substituents.
Biological Activity
2-Oxobenzo[d][1,3]oxathiol-5-yl benzoate is a compound belonging to the oxathiol class, which has garnered attention due to its potential biological activities. This article aims to compile and analyze the available research on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzoate moiety linked to an oxathiol ring, which is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to this compound. For example, derivatives containing oxadiazole scaffolds have shown promising antiproliferative activity against various cancer cell lines, including colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) . Such findings suggest that modifications in the oxathiol structure could enhance anticancer properties.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, a study on C-3 tethered 2-oxo-benzo[1,4]oxazines revealed IC50 values ranging from 4.74 μg/mL to 92.20 μg/mL in DPPH radical scavenging assays . This suggests that this compound may also possess antioxidant capabilities, potentially mitigating oxidative stress-related diseases.
Antimicrobial Activity
The antimicrobial properties of oxathiol derivatives have been documented in various studies. Some compounds demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal effects against pathogens like Candida albicans . The structure-activity relationship (SAR) analysis indicates that specific substituents can enhance antimicrobial efficacy.
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary data suggest that compounds with similar structures may interact with specific molecular targets such as topoisomerases, which are critical in DNA replication and repair processes . Additionally, some studies indicate modulation of the JAK pathway and inhibition of JAK kinases could be relevant therapeutic targets for compounds containing oxathiols .
Case Studies
- Anticancer Screening : A library of oxadiazole derivatives was synthesized and screened for anticancer activity. Compounds exhibited varying degrees of cytotoxicity against cancer cell lines, with some showing selective toxicity towards tumor cells while sparing normal cells .
- Antioxidant Assessment : In vitro assays demonstrated that certain derivatives showed superior antioxidant activity compared to standard references like ascorbic acid. This highlights the potential for developing antioxidant therapies based on oxathiol structures .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2-Oxobenzo[d][1,3]oxathiol-5-yl benzoate, and how can reaction conditions be optimized?
- Methodology : A common approach involves coupling reactions using thiocarbamoyl chloride derivatives (e.g., dimethylthiocarbamoyl chloride) with hydroxyl-containing intermediates under inert conditions. For example, refluxing in dry dichloromethane (DCM) with Hünig’s base as a catalyst for 17 hours achieves moderate yields . Purification via column chromatography and recrystallization (e.g., ethanol) is critical. Optimization may involve adjusting molar ratios (e.g., 1.5 equivalents of reagent) or reaction time .
Q. Which analytical techniques are essential for structural and purity validation of this compound?
- Methodology :
- NMR Spectroscopy : and NMR are indispensable. For instance, NMR peaks at δ 165.94 (carbonyl) and δ 109.78 (oxathiolane ring) confirm core structural features .
- HPLC : Use C18 columns with UV detection (e.g., 254 nm) to assess purity. Mobile phases like acetonitrile/water (70:30) are typical.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 370.4 g/mol for derivatives) .
Q. How should researchers address solubility challenges during in vitro assays?
- Methodology : Due to its lipophilic benzoate moiety, solubilize the compound in DMSO (≤1% v/v) or ethanol for cell-based studies. For aqueous buffers, use surfactants like Tween-80 (0.1% w/v). Pre-filter solutions (0.22 µm) to avoid precipitation .
Advanced Research Questions
Q. What structural modifications enhance the compound’s bioavailability or target affinity?
- Methodology :
- Trifluoromethylthio (-SCF) Introduction : Replace the benzoate with a trifluoromethylthio group to improve membrane permeability. Monitor pharmacokinetics via LC-MS/MS in rodent plasma .
- Heterocyclic Substitutions : Introduce pyridinyl or thiazolyl groups at the 5-position. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes like proprotein convertases .
Q. How can statistical experimental design optimize synthesis or formulation?
- Methodology :
- Central Composite Design (CCD) : Vary factors like pH (4–8), temperature (25–60°C), and stirring speed (500–1500 rpm). Fit responses (e.g., yield, encapsulation efficiency) to a quadratic model using ANOVA (p < 0.05). Validate predictions via confirmatory runs .
- Response Surface Methodology (RSM) : Generate 3D plots to identify optimal conditions (e.g., 92% yield at pH 6.5, 45°C) .
Q. How do researchers resolve discrepancies in spectral data during structural verification?
- Methodology :
- Comparative Analysis : Cross-reference NMR shifts with literature (e.g., δ 147.36 for benzodioxole carbons ).
- Isotopic Labeling : Synthesize -labeled derivatives to confirm ambiguous peaks.
- Computational Validation : Use DFT calculations (e.g., Gaussian 16) to simulate NMR spectra and match experimental data .
Q. What protocols ensure compound stability under varying storage conditions?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
